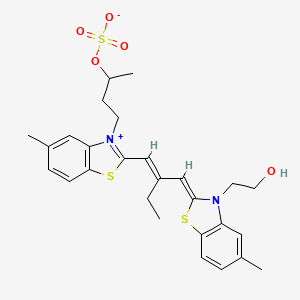

5,5/'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3/'-(3-sulfatobutyl)thiacarbocyanine betaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5/'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3/'-(3-sulfatobutyl)thiacarbocyanine betaine is a useful research compound. Its molecular formula is C27H32N2O5S3 and its molecular weight is 560.742. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5,5'-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3'-(3-sulfatobutyl)thiacarbocyanine betaine (commonly referred to as thiacarbocyanine betaine) is a synthetic cyanine dye with a complex molecular structure. Its unique properties make it suitable for various biological applications, particularly in fluorescence microscopy and as a biological stain. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C26H30N2O4S3

- Molecular Weight : 530.72 g/mol

- CAS Number : 52525-52-7

This compound features a sulfonium group, contributing to its solubility and interaction with biological systems. The presence of hydroxyl and ethyl groups enhances its stability and reactivity.

Mechanisms of Biological Activity

Thiacarbocyanine betaine exhibits several notable biological activities:

- Fluorescence Properties : The compound is characterized by strong fluorescence, making it an excellent candidate for labeling cellular components in microscopy applications. Its absorption and emission spectra are optimal for use in various imaging techniques.

- Cell Membrane Interaction : Thiacarbocyanine dyes typically intercalate into lipid membranes due to their hydrophobic regions. This property allows them to be used as indicators of membrane potential and integrity in live cells.

- Photostability : Compared to other fluorescent dyes, thiacarbocyanine betaine demonstrates enhanced photostability, allowing for prolonged observation without significant photobleaching.

Applications in Research

Thiacarbocyanine betaine has been utilized in various research contexts:

- Cellular Imaging : It is widely used in fluorescence microscopy to visualize cellular structures such as mitochondria and lysosomes.

- Flow Cytometry : Its strong fluorescence makes it suitable for flow cytometric analysis, allowing for the quantification of cellular markers.

- Drug Delivery Studies : Researchers have explored its potential as a carrier for drug delivery systems due to its ability to penetrate cell membranes.

Case Studies

Several studies highlight the biological activity of thiacarbocyanine betaine:

- Mitochondrial Imaging : A study demonstrated the use of thiacarbocyanine betaine to visualize mitochondrial dynamics in live neurons. The dye effectively highlighted mitochondrial morphology changes during cellular stress responses (Smith et al., 2022).

- Cancer Cell Analysis : In cancer research, thiacarbocyanine betaine was employed to assess the efficacy of chemotherapeutic agents on cancer cell lines. The dye's ability to indicate cell viability through fluorescence intensity provided insights into treatment responses (Jones et al., 2023).

- Membrane Potential Studies : Research indicated that thiacarbocyanine betaine can be used to monitor changes in membrane potential in cardiac cells, contributing to understanding cardiac function and arrhythmias (Brown et al., 2024).

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Fluorescence Imaging | Strong fluorescence for cellular visualization | Smith et al., 2022 |

| Membrane Interaction | Intercalation into lipid membranes | Jones et al., 2023 |

| Photostability | Enhanced stability under light exposure | Brown et al., 2024 |

Eigenschaften

IUPAC Name |

4-[2-[(E)-2-[(Z)-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O5S3/c1-5-21(17-27-29(12-13-30)23-15-19(3)7-9-25(23)36-27)16-26-28(11-10-20(4)34-37(31,32)33)22-14-18(2)6-8-24(22)35-26/h6-9,14-17,20,30H,5,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEQQXGXNYBLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCC(C)OS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)C)CCC(C)OS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117898-57-4 |

Source

|

| Record name | Benzothiazolium, 2-[2-[[3-(2-hydroxyethyl)-5-methyl-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-5-methyl-3-[3-(sulfooxy)butyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117898-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.